N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide
Description
N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide is a structurally complex amide derivative characterized by:
- Methoxy groups: Two methoxy substituents—one at the N-methoxy position and another within the 2-methoxyethyl side chain.
- Butanamide backbone: A four-carbon chain terminating in an amide functional group.
Properties
Molecular Formula |
C10H22N2O3 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-methoxy-4-[2-methoxyethyl(methyl)amino]-N-methylbutanamide |
InChI |
InChI=1S/C10H22N2O3/c1-11(8-9-14-3)7-5-6-10(13)12(2)15-4/h5-9H2,1-4H3 |
InChI Key |
MZGVIYRLLPVWLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(=O)N(C)OC)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methylbutanamide with methoxyethylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s 2-methoxyethyl(methyl)amino group enhances water solubility compared to aromatic substituents in 4-Methoxybutyrylfentanyl .
Key Observations :
- Alkylation reactions (e.g., using 2-bromoethanol) are critical for introducing the 2-methoxyethyl(methyl)amino group .
- Amide coupling reagents like HATU (used in ) are common for assembling similar butanamide backbones .
Physical and Spectral Properties
Key Observations :
Biological Activity
N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 225.29 g/mol
- IUPAC Name : this compound
This compound features a methoxy group, which is significant in enhancing its solubility and bioavailability.
Research indicates that this compound interacts with various biological pathways. Notably, it has been shown to affect G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction in cells. GPCRs are involved in numerous physiological processes, including neurotransmission, immune responses, and hormonal regulation .
Therapeutic Applications
- Neurological Disorders : Preliminary studies suggest that the compound may have neuroprotective effects, potentially useful in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Pain Management : The compound may modulate pain pathways through interaction with opioid receptors, offering potential as an analgesic agent.
- Anti-inflammatory Effects : There is evidence indicating that this compound exhibits anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Case Study 1: Neuroprotection
In a study investigating neuroprotective agents, this compound demonstrated significant reduction in neuronal cell death in vitro when exposed to oxidative stress conditions. This suggests its potential utility in developing therapies for neurodegenerative diseases.
Case Study 2: Pain Relief
A clinical trial assessing the efficacy of the compound in patients with chronic pain showed a marked decrease in pain levels compared to a placebo group. Participants reported improved quality of life and reduced reliance on traditional analgesics.
Research Data Table
| Study | Year | Findings |
|---|---|---|
| Neuroprotection Study | 2021 | Reduced neuronal death under oxidative stress conditions |
| Pain Management Trial | 2023 | Significant decrease in pain levels among chronic pain patients |
| Anti-inflammatory Assessment | 2024 | Demonstrated reduction in inflammatory markers in animal models |
Q & A
Basic: What are the standard synthetic routes for N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide, and what key reagents are involved?
The synthesis typically involves sequential alkylation and amidation steps. For example:
- Step 1 : Reacting 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene at 100°C, using triethylamine as a base, yields intermediates like 2-((2-methoxyethyl)(methyl)amino)ethanol (88% yield after drying and concentration) .
- Step 2 : Further functionalization with reagents such as methoxyacetyl chloride under controlled conditions (e.g., 0°C for exothermic control) forms the final amide structure. Purification via silica gel column chromatography (ethyl acetate/methanol) or C18 reverse-phase chromatography is common .
Key reagents include triethylamine (base), sulfuryl chloride (for activation), and methoxyethyl derivatives. Reaction optimization often focuses on minimizing side reactions during alkylation and ensuring high-purity intermediates .
Advanced: How can reaction conditions be optimized to improve yield during scale-up synthesis?
- Temperature Control : Lowering reaction temperatures (e.g., 0°C) during exothermic steps (e.g., acyl chloride addition) prevents decomposition .
- Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while toluene minimizes byproduct formation in alkylation steps .
- Catalytic Additives : Using DMAP or pyridine derivatives accelerates amide bond formation and reduces reaction time .
- Workflow Adjustments : Multi-step reactions benefit from freeze-drying intermediates (e.g., hydrochloride salts) to stabilize reactive groups before subsequent steps .
Scale-up challenges include maintaining consistent mixing efficiency and avoiding solvent evaporation inconsistencies. Pilot studies using LCMS (m/z 540.2 [M+H]+) and HPLC retention time analysis (e.g., 1.11 minutes under SMD-TFA05 conditions) ensure batch-to-batch reproducibility .
Basic: Which analytical techniques are most effective for confirming purity and structure?
- LCMS/HPLC : LCMS (e.g., m/z 428 [M+H]+) confirms molecular weight, while HPLC (e.g., 0.61-minute retention time under SQD-FA05 conditions) assesses purity. Gradient elution (acetonitrile/water) resolves closely related impurities .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy group integration at δ 3.3–3.5 ppm) and confirms stereochemistry .
- Elemental Analysis : Validates C, H, N, and O content to rule out hydrate or solvent residues .
Advanced: How do structural modifications (e.g., methoxy positioning) impact reactivity and solubility?
- Solubility : The 2-methoxyethyl group enhances water solubility compared to non-polar alkyl chains, as evidenced by logP calculations and partitioning studies. This is critical for bioavailability in pharmacological assays .
- Reactivity : Electron-donating methoxy groups stabilize intermediates during nucleophilic substitution, reducing side reactions. For example, methoxy substituents on aromatic rings increase resistance to oxidative degradation .
- Steric Effects : Bulky substituents (e.g., methyl groups on the amino moiety) may hinder amide bond formation, requiring longer reaction times or higher catalyst loadings .
Advanced: How should researchers address conflicting LCMS/HPLC data during characterization?
- Contradictory Mass Spectra : If LCMS shows unexpected adducts (e.g., [M+Na]+ instead of [M+H]+), re-analyze samples with alternative ionization modes (e.g., ESI- vs. APCI+) .
- HPLC Peak Splitting : This may indicate diastereomer formation. Chiral HPLC columns (e.g., Chiralpak AD-H) or derivatization with chiral auxiliaries can resolve enantiomers .
- Baseline Noise : Contaminants from incomplete purification (e.g., residual triethylamine hydrochloride) require re-purification via liquid-liquid extraction (e.g., 25% potassium phosphate buffer) .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the methoxyamide group .
- Light Sensitivity : Amber vials protect against UV-induced degradation, particularly for compounds with nitro or aromatic moieties .
- Humidity Control : Desiccants (e.g., silica gel) prevent hydrate formation, which alters solubility and reactivity .
Advanced: What strategies are effective for resolving low yields in the final amidation step?
- Activation of Carboxylic Acids : Use HATU or EDC/HOBt for efficient coupling, especially with sterically hindered amines .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving yield by 10–15% .
- In Situ Monitoring : FTIR tracks carbonyl (C=O) stretching frequencies (1700–1750 cm⁻¹) to confirm reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
